1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN6O2S/c1-2-18-3-10-22(11-4-18)38(36,37)27-26-30-25(23-17-19(28)5-12-24(23)35(26)32-31-27)34-15-13-33(14-16-34)21-8-6-20(29)7-9-21/h3-12,17H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANUDVQULTKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. One common approach includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and quinazoline derivatives, under specific conditions.
Introduction of the chloro group: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethylbenzenesulfonyl group: This step involves sulfonylation using reagents like ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features and reported activities of related compounds:
Key Research Findings
Role of Sulfonyl Groups: The 4-ethylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to smaller sulfonyl groups (e.g., methylsulfonyl in ) .
Fluorophenyl-Piperazine Pharmacophore :
- Fluorine substitution on the phenyl ring (as in the target compound and ) increases lipophilicity and enhances binding affinity to kinase ATP pockets .
Piperazine Flexibility :
- Piperazine rings enable conformational adaptability, critical for interactions with G-protein-coupled receptors (GPCRs) or kinases. The 4-fluorophenyl group in the target compound may optimize π-π stacking in hydrophobic binding pockets .
Limitations and Contradictions
- Synthetic Complexity : The triazoloquinazoline core requires multi-step synthesis (e.g., ), which may limit scalability compared to simpler piperazine derivatives (e.g., ).
- Biological Data Gaps : While fluorophenyl-piperazine fragments are well-studied (), specific activity data for the target compound’s triazoloquinazoline scaffold remain speculative.
Q & A
Basic Synthesis and Reaction Optimization
Q: What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis involves multi-step strategies, including:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system .
- Piperazine Functionalization : Acylation or sulfonylation reactions, such as reacting 1-(4-fluorophenyl)piperazine with benzoyl chlorides in DCM, using N,N-diisopropylethylamine as a base .
Optimization Tips : - Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:8) .
- Adjust solvent polarity to improve yields (e.g., DCM alone vs. mixed solvents) .
Advanced Computational Design
Q: How can computational methods enhance the design and synthesis of this compound? A: Advanced approaches include:
- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
- AI-Driven Process Automation : COMSOL Multiphysics integrated with AI for real-time parameter adjustment (e.g., temperature, solvent ratios) to optimize yield .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% in similar triazoloquinazoline syntheses .
Analytical Characterization
Q: What analytical techniques are critical for structural validation and purity assessment? A: Key methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.32–7.00 ppm for aromatic protons in piperazine derivatives) .
- Elemental Analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- TLC and HPLC : Monitor intermediate purity (e.g., silica gel GF254 plates) .
Biological Activity and Mechanism
Q: What biological targets or mechanisms are plausible for this compound, based on structural analogs? A: Hypotheses derived from related compounds:
- Kinase Inhibition : The triazoloquinazoline scaffold may target tyrosine kinases, similar to 4-(4-fluorobenzyl)piperazine derivatives showing IC₅₀ values <1 µM .
- Anticancer Activity : Analogous triazole-piperazine hybrids exhibit cytotoxicity via apoptosis induction (e.g., IC₅₀ = 8.2 µM in MCF-7 cells) .
Experimental Design : - Perform molecular docking (AutoDock Vina) to predict binding affinity to EGFR or VEGFR .
- Validate with in vitro assays (e.g., MTT for cytotoxicity) .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported synthetic protocols (e.g., solvent systems, yields)? A: Example:
- Solvent Choice : uses H₂O:DCM (1:2), while employs pure DCM for acylation. Mixed solvents may enhance solubility of polar intermediates but reduce reaction rates.
- Resolution Strategy :
- Conduct a Design of Experiments (DoE) to test solvent ratios and catalyst loading .
- Compare yields and purity via HPLC-MS to identify optimal conditions.
Structure-Activity Relationship (SAR) Studies
Q: How can substituent modifications (e.g., sulfonyl, fluorophenyl groups) impact bioactivity? A: SAR Insights:
- Sulfonyl Group : Enhances metabolic stability and target binding (e.g., 4-ethylbenzenesulfonyl improves logP by 0.5 units) .
- Fluorophenyl Moiety : Increases membrane permeability and electron-withdrawing effects, critical for kinase inhibition .
Methodology : - Syntize derivatives with varying substituents (e.g., methyl, nitro, chloro) .
- Corrogate activity data with computational descriptors (e.g., Hammett σ values) .
Stability and Degradation Pathways
Q: What are the stability concerns under storage or physiological conditions? A: Risks include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
